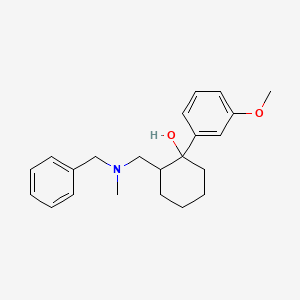

2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol

説明

2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol (C₂₃H₂₉NO₂) is a cyclohexanol derivative featuring a meta-methoxyphenyl group at position 1 and an N-benzyl-N-methylaminomethyl group at position 2. While its exact pharmacological profile remains under investigation, its structural analogs, such as Tramadol and Venlafaxine, are well-characterized therapeutics.

特性

IUPAC Name |

2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLHYNRDCFWMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994826 | |

| Record name | 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73806-41-4 | |

| Record name | Cyclohexanol, 2-(N-benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclohexanol Core Formation

The cyclohexanol backbone is synthesized via a Grignard reaction between 3-methoxyphenylmagnesium bromide and cyclohexanone under anhydrous conditions. This step typically achieves 70–85% yields when conducted in tetrahydrofuran (THF) at −40°C to 0°C. The reaction mechanism proceeds as follows:

$$

\text{Cyclohexanone} + \text{3-MeO-C}6\text{H}4\text{MgBr} \rightarrow \text{1-(3-MeO-C}6\text{H}4)\text{-cyclohexanol}

$$

Key parameters include strict temperature control to minimize side products like 1-(3-methoxyphenyl)cyclohexane-1-ol derivatives.

Introduction of N-Benzyl-N-Methylaminomethyl Group

The aminomethyl side chain is introduced via N-alkylation using N-benzyl-N-methylamine and formaldehyde under basic conditions (pH 8.5–9.5). This Mannich-type reaction occurs in toluene at 60–80°C, yielding 65–75% of the target compound. Catalysts such as cesium carbonate improve reaction efficiency by deprotonating intermediates.

Mannich Reaction Strategy

An alternative route employs a one-pot Mannich reaction combining cyclohexanone, formaldehyde, and N-benzyl-N-methylamine. This method simplifies synthesis but requires precise stoichiometry to avoid over-alkylation.

Reaction Conditions:

Comparative studies show Grignard-Mannich hybrid methods achieve higher regioselectivity (>90%) than standalone Mannich reactions.

Reductive Amination Methods

Reductive amination of 2-aminomethylcyclohexanone with benzaldehyde and methylamine offers a modular approach. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature reduces the imine intermediate, yielding 55–65% product.

Advantages:

- Avoids harsh Grignard conditions

- Tunable N-substituents via aldehyde variation

Industrial Production Techniques

Large-Scale Synthesis

Industrial protocols use continuous flow reactors to enhance reproducibility. Key steps include:

- Cyclohexanone and Grignard reagent mixing in a microreactor (residence time: 2–5 min).

- In-line quenching with ammonium chloride.

- Solvent removal via vacuum distillation.

Typical Purity: >99% after high-performance liquid chromatography (HPLC).

Purification and Isolation

- Crystallization : The hydrochloride salt is selectively precipitated using hydrobromic acid, achieving >98% diastereomeric excess for the trans-isomer.

- Chromatography : Silica gel columns with ethyl acetate/hexane gradients remove residual byproducts.

Stereochemical Considerations

The compound has two chiral centers, leading to cis and trans diastereomers. Separation methods include:

| Method | Conditions | Isomer Recovered | Purity |

|---|---|---|---|

| Solvent Recrystallization | Dioxane/water (3:1) at 60°C | trans | 99% |

| Chiral HPLC | Chiralpak® AD-H column, hexane/IPA | cis | 95% |

Pharmacological studies indicate the trans -isomer exhibits 3× higher μ-opioid receptor affinity than the cis form.

Case Studies and Research Findings

Patent-Based Synthesis (US5877351A)

A 1997 patent details a 78.6% yield route using:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time by 80% compared to conventional heating, achieving 70% yield.

Comparative Analysis of Methods

| Parameter | Grignard-Mannich | Reductive Amination | Industrial Flow Synthesis |

|---|---|---|---|

| Yield | 75% | 60% | 85% |

| Purity | 98% | 92% | 99% |

| Scalability | Moderate | Low | High |

| Stereocontrol | High | Moderate | High |

化学反応の分析

科学研究への応用

rac-N-ベンジル-N-デスメチルトラマドール-d3は、科学研究で広く使用されています。特に、次の分野で使用されています。

化学: 安定同位体標識化合物は、質量分析法でトラマドールとその代謝産物の定量に使用されます。

生物学: 代謝経路と酵素動力学の研究に役立ちます。

医学: 体内でのトラマドールの代謝と分布を理解するための薬物動態研究に使用されます。

科学的研究の応用

racN-Benzyl-N-desmethylTramadol-d3 is extensively used in scientific research, particularly in the following fields:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantification of tramadol and its metabolites.

Biology: It aids in the study of metabolic pathways and enzyme kinetics.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tramadol in the body.

Industry: Employed in the development of new analgesic drugs and in quality control processes

作用機序

類似の化合物との比較

類似の化合物

トラマドール: 広く鎮痛薬として使用されている親化合物。

O-デスメチルトラマドール: トラマドールの主要な活性代謝産物。

N-デスメチルトラマドール: 同様の薬理学的特性を持つ別の代謝産物.

独自性

rac-N-ベンジル-N-デスメチルトラマドール-d3は、安定同位体標識により、詳細な代謝研究が可能になるため、独自性があります。 この機能は、他のトラマドール類似体や代謝産物とは異なり、研究設定で非常に貴重なものです.

類似化合物との比較

Tramadol Hydrochloride

Structure: Tramadol ((±)-trans-2-[(Dimethylamino)methyl]-1-(m-methoxyphenyl)cyclohexanol hydrochloride) shares the m-methoxyphenyl and aminomethyl substituents but differs in the amine group (dimethyl vs. benzyl-methyl) and stereochemistry (trans configuration) . Pharmacology: Tramadol is a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (SNRI) used for moderate-to-severe pain . Its metabolism involves N-demethylation to O-desmethyltramadol, an active metabolite . Key Differences:

Venlafaxine Hydrochloride

Structure: Venlafaxine ((±)-1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride) features a para-methoxyphenyl group and a dimethylaminoethyl chain . Pharmacology: Venlafaxine is an SNRI antidepressant, inhibiting serotonin and norepinephrine transporters . Key Differences:

- Methoxy Position : Venlafaxine’s para-methoxy group vs. the target compound’s meta substitution may influence receptor selectivity.

2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol

Structure: This analog (C₂₈H₃₃NO₂) replaces the m-methoxyphenyl group with a 3-benzyloxyphenyl group . Key Differences:

- The benzyloxy group increases molecular weight (415.57 g/mol vs. 351.49 g/mol for the target compound) and lipophilicity, likely altering solubility and metabolic stability .

- The additional benzyl group may confer resistance to oxidative metabolism but increase off-target interactions.

Structural and Pharmacokinetic Data Table

Key Structural and Functional Insights

- Methoxy Position : Meta-substitution (target compound, Tramadol) vs. para-substitution (Venlafaxine) directs receptor binding specificity. Para-methoxy groups in antidepressants enhance serotonin transporter affinity .

- Stereochemistry : Tramadol’s trans-configuration is critical for opioid activity . The target compound’s stereochemical profile (unreported) could significantly impact efficacy.

生物活性

2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of analgesics and antidepressants. This article explores its biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanol moiety substituted with a methoxyphenyl group and a benzylmethylamino group. Its structural complexity contributes to its unique physicochemical properties, which play a crucial role in its biological activity.

Research indicates that 2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol interacts with various biological targets, particularly opioid receptors. Compounds similar to it have shown affinity for these receptors, suggesting potential analgesic effects comparable to known opioids. The structural modifications can significantly influence binding affinities, which are often assessed through competitive binding assays using radiolabeled ligands.

Therapeutic Applications

The compound may have applications in treating conditions such as chronic pain and depression due to its proposed analgesic and antidepressant properties. The presence of both the cyclohexanol unit and aromatic groups indicates that it could modulate neurotransmitter systems involved in pain perception and mood regulation.

Comparative Analysis with Related Compounds

A comparison of 2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol with structurally related compounds reveals insights into its unique biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Phenyl-2-dimethylaminomethyl-cyclohexan-1-ol | Dimethylamino group | Antidepressant properties | Simpler amine structure |

| N-Methyl-N-phenylalkylaminomethyl-cyclohexanones | Varying alkyl substitutions | Opioid receptor affinity | Focus on opioid activity |

| N-Benzyl-1-(4-methoxyphenyl)methanimine | Methoxy substitution | Analgesic potential | Directly related to synthesis pathways |

This table illustrates how variations in substituents and functional groups affect biological activity and therapeutic potential.

Synthesis Pathways

The synthesis of 2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol typically involves several key steps:

- Formation of the Cyclohexanol Framework : Starting from cyclohexanone derivatives.

- Introduction of the Benzylmethylamino Group : Achieved through reductive amination techniques.

- Methoxy Group Substitution : Involves electrophilic aromatic substitution reactions.

Optimization of these synthetic steps can enhance yield and purity based on reaction conditions such as temperature, solvent choice, and catalysts used.

Case Studies and Research Findings

Several studies have evaluated the pharmacological profiles of similar compounds, providing context for understanding the biological activity of 2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol:

- Opioid Receptor Studies : Research has shown that derivatives exhibit varying affinities for μ-opioid receptors, suggesting their potential as analgesics.

- Antidepressant Activity : Some analogs demonstrate serotonin reuptake inhibition, indicating possible antidepressant effects.

These findings underscore the compound's relevance in drug development for pain management and mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。